molecular formula C13H28O B1208236 7-Tridecanol CAS No. 927-45-7

7-Tridecanol

Cat. No. B1208236
CAS RN: 927-45-7
M. Wt: 200.36 g/mol
InChI Key: KWUWHKRBPALTGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives and analogs of tridecanoic acids, including 7-Tridecanol, often involves complex organic synthesis routes. A notable method for the preparation of dideuterated and enantiomers of monodeuterated tridecanoic acids utilizes key intermediates such as ketones, which are subsequently reduced to alcohols through specific reduction reactions (Abad, Fabriàs, & Camps, 2000). Another synthesis pathway involves the Williamson reaction to produce pure n-tridecyl, 7-tridecyl, and oxo-tridecyl polyethylene glycol monoethers, showcasing the compound's versatility in creating surface-active agents (Hartmann & West, 1965).

Molecular Structure Analysis

The structure of related compounds, such as tridecanoic acid, provides insight into the molecular arrangement and crystalline forms of similar fatty alcohols. The A′-form of tridecanoic acid, for instance, has been determined to be triclinic, which might suggest structural similarities in the solid-state forms of 7-Tridecanol and its related compounds (Goto & Asada, 1980).

Chemical Reactions and Properties

7-Tridecanol and its derivatives undergo various chemical reactions that highlight the compound's reactivity and potential applications. For instance, the synthesis of dideuterated and monodeuterated tridecanoic acids showcases the compound's ability to participate in complex organic transformations, leading to products useful in biochemical studies (Abad, Fabriàs, & Camps, 2000).

Physical Properties Analysis

The physical properties of 7-Tridecanol derivatives, such as polyethylene glycol ethers based on the compound, include melting points and solubility characteristics crucial for their application in industry and research. The crystalline and liquid forms of these ethers provide valuable information on the physical behavior of 7-Tridecanol in various conditions (Hartmann & West, 1965).

Chemical Properties Analysis

The chemical properties of 7-Tridecanol, such as reactivity towards esterification, oxidation, and other transformations, play a significant role in its utility across different chemical processes. The synthesis of dideuterated tridecanoic acids illustrates the compound's versatility and utility in producing chemically and isotopically labeled compounds for scientific studies (Abad, Fabriàs, & Camps, 2000).

Scientific Research Applications

Synthesis and Surface Property Studies

  • Polyethylene Glycol Ethers Synthesis : 7-Tridecanol has been used in the synthesis of polyethylene glycol ethers. These compounds are significant for comparative studies of surface properties. They exhibit diverse melting points and physical properties, crucial for research in material science and chemistry (Hartmann & West, 1965).

Environmental and Biological Applications

  • Microfiltration Studies : Research involving the microfiltration of organic solvents in water used 7-Tridecanol. This study provided insights into the rejection of dispersion by membranes and how factors like concentration polarization and membrane fouling impact flux performance (Scott et al., 1994).
  • Pheromone Synthesis : 7-Tridecanol is involved in synthesizing precursors for the sex pheromones of various pine sawfly species. These studies are important for understanding insect behavior and developing pest control methods (Hedenström & Andersson, 2002).
  • Bacterial Oxidation Studies : In a study of the microbial utilization of long-chain methyl ketones, 7-Tridecanol was identified as a product of the degradation process. This research provides insight into microbial metabolism and potential environmental applications (Forney et al., 1967).

Chemical and Pharmaceutical Research

  • Percutaneous Absorption Studies : 7-Tridecanol has been used to study the enhancement of drug penetration through the skin. Such research is vital for developing effective transdermal drug delivery systems (Tsuzuki et al., 1988).
  • Chemical Degradation in Sulfate Media : Studies on the chemical degradation of phase modifiers like 7-Tridecanol in acidic sulfate media are crucial for understanding the stability and degradation pathways of chemicals in industrial processes (Chagnes et al., 2011).

Safety And Hazards

7-Tridecanol may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment . In case of accidental release, personal protective equipment should be used, and adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided . In case of inhalation or ingestion, medical attention should be sought immediately .

properties

IUPAC Name

tridecan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUWHKRBPALTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239112
Record name 7-Tridecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Tridecanol

CAS RN

927-45-7
Record name 7-Tridecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Tridecanol
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Record name 7-Tridecanol
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Record name 7-Tridecanol
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Record name 7-Tridecanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
L Hartmann, RL West - Journal of the American Oil Chemists' …, 1965 - Wiley Online Library
… The alkoxyacetate formed was reduced to the hydroxyethyl derivative of 7tridecanol (Figure 1,D). The chloride from this alcohol was then condensed with tri- and pentaethylene glycols …
Number of citations: 3 aocs.onlinelibrary.wiley.com
B Pejin, D Nakarada, M Novakovic… - Natural product …, 2014 - Taylor & Francis
… The main components of sample 1 (2-ethyl-1-hexanol 37.00%, dodecanol 21.40% and hexanal 8.40%) and sample 2 (2-ethyl-1-hexanol 30.50%, 7-tridecanol 24.60% and 1-…
Number of citations: 6 www.tandfonline.com
HJ Chacon-Madrid, BN Murphy… - … science & technology, 2012 - ACS Publications
… and 2- and 7-tridecanol present an instructive sequence to … Consequently, 7-tridecanone and 7-tridecanol have … heptanal for 7-tridecanone and 7-tridecanol) of higher vapor pressure …
Number of citations: 13 pubs.acs.org
Y Yamamoto, K Kondo, I Moritani - Tetrahedron Letters, 1975 - Elsevier
We previously reported that dial4lchloroboranes (2, now readily available a hydroboration with chloroborane-ethyletherate,'reacted with lithium aldimines (a to give unsymmetrical …
Number of citations: 3 www.sciencedirect.com
ME Hayes, M Bourrel, MM El-Emary… - Society of Petroleum …, 1979 - onepetro.org
… Work performed with several EO adducts of 6undecanol and 7-tridecanol has shown that Fig. 4 allows successful minimum-position prediction for ethoxylated secondary alcohols as well…
Number of citations: 75 onepetro.org
MT Holtzapple, RR Davison, MK Ross… - Applied biochemistry …, 1999 - Springer
… sludge, industrial biosludge, manure, agricultural residues, energy crops) into mixed alcohol fuels containing predominantly 2-propanol, but also higher alcohols up to 7-tridecanol. The …
Number of citations: 214 link.springer.com
M Gliński - Reaction Kinetics and Catalysis Letters, 1998 - Springer
… 7-Tridecanol was not observed in the reaction products in the whole range of reaction temperatures. The highest … 7-Tridecanol appeared in a stream of products after 480 min of the test. …
Number of citations: 24 link.springer.com
J Krupčik, K Tesařik, J Hrivňák - Chromatographia, 1975 - Springer
… On the other hand, 6-undecanol and 6-dodecanol, as well as 6- and 7-tridecanol and 6- and … , 5- and 6-undecanol, and 6- and 7-tridecanol) were found on both stationary phases. It is …
Number of citations: 6 link.springer.com
H TSUKASA - Journal of Japan Oil Chemists' Society, 1981 - jstage.jst.go.jp
The radical addition reaction of heptanal(2 a) to (1) was carried out with benzoyl peroxide or a, ƒ¿-azobisisobutyronitrile as an initiator in N 2 atomosphere at 80•85 C. 2, 2-Ethylenedioxy…
Number of citations: 1 www.jstage.jst.go.jp
HC Brown, TE Cole, M Srebnik… - The Journal of Organic …, 1986 - ACS Publications
… Conversion to the tertiary alcohol by carbonylation-oxidation and analysis by gas chromatography gave approximately equalamounts of 7-methyl-7tridecanol and 7-hexyl-7-tridecanol (…
Number of citations: 39 pubs.acs.org

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